molecular formula C12H18O13 B568737 Sucrose 6,6'-Dicarboxylic Acid CAS No. 133634-70-5

Sucrose 6,6'-Dicarboxylic Acid

Cat. No.: B568737
CAS No.: 133634-70-5
M. Wt: 370.263
InChI Key: GSNZTHDJQODXMS-PVXSALRHSA-N
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Description

Sucrose 6,6'-Dicarboxylic Acid (CAS 133634-70-5) is a dicarboxylic acid derivative of sucrose, a natural and renewable disaccharide . This compound is characterized by the oxidation of the primary hydroxyl groups at the 6 and 6' positions of the sucrose backbone to carboxylic acid groups, resulting in a molecular formula of C12H18O13 and a molecular weight of 370.26 g/mol . This strategic functionalization imparts high polarity and introduces sites for further chemical reactivity, making it a versatile and valuable intermediate in synthetic chemistry and materials science . Its primary research value lies in its application as a green crosslinker, particularly for producing wrinkle-free cotton textiles, where it serves as a non-toxic alternative to conventional agents . As a building block for organic synthesis, the carboxylic acid groups enable participation in various reactions, including esterification and amidation, facilitating the creation of sophisticated glycoconjugates, polymers, and other sucrose-based derivatives . In pharmaceutical R&D, it is investigated as a chiral synthon and as a potential component in drug delivery systems to improve the solubility and stability of active pharmaceutical ingredients . Furthermore, its structure allows it to act as a substrate for enzymatic studies with glycosyltransferases, supporting biocatalytic synthesis . The mechanism of action for its applications often involves the coordination of its carboxylate groups or its participation as a monomer in condensation reactions. This compound exemplifies the principles of green chemistry by leveraging sucrose, a renewable resource, to create products with enhanced biodegradability and biocompatibility . This compound is for Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3S,6R)-6-[(2S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2?,3-,4?,5?,6?,7-,8?,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNZTHDJQODXMS-OTBDHKOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@]1(C(C([C@H](O1)C(=O)O)O)O)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Oxidation of Primary Hydroxyl Groups

Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents. However, achieving selectivity for the 6- and 6'-positions requires protective group strategies or tailored catalytic systems.

TEMPO-Mediated Oxidation
The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical, in combination with NaOCl, selectively oxidizes primary alcohols to carboxylic acids under biphasic conditions. In a study analogous to sucrose derivatives, a protected sucrose 6,1',6'-triol was oxidized to the corresponding tricarboxylic acid using TEMPO/NaOCl, achieving >80% conversion. Adapting this method for this compound would necessitate protecting the 1'-hydroxyl group to prevent over-oxidation. For example, silylation or benzylation of the 1'-position could isolate the 6- and 6'-hydroxyls for targeted oxidation.

Pyridinium Dichromate (PDC) with Acetic Anhydride
PDC in the presence of acetic anhydride and tert-butanol selectively oxidizes primary alcohols to tert-butyl carboxylates, which hydrolyze to carboxylic acids under acidic conditions. This method was employed to synthesize tert-butyl 6,1',6'-tricarboxylate from a protected sucrose triol. By omitting the 1'-hydroxyl from the protection scheme, this approach could yield the 6,6'-dicarboxylate intermediate.

Protection-Deprotection Sequences for Regiocontrol

Orthoester Protection of Secondary Hydroxyls

Orthoester formation is a proven strategy to shield secondary hydroxyl groups during sucrose functionalization. For instance, U.S. Patent 5,470,969 describes the use of 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane (DSDA) to protect the 4,6-positions of sucrose, enabling selective acylation at the 6-position. Adapting this methodology, a 4,1',3',4'-orthoester could be employed to mask secondary hydroxyls, leaving the 6- and 6'-positions exposed for oxidation.

Example Protocol

  • Orthoester Formation : React sucrose with 1,1-dimethoxyethene in dimethylformamide (DMF) catalyzed by p-toluenesulfonic acid to form a 4,6-orthoester.

  • Selective Deprotection : Hydrolyze the orthoester under mild acidic conditions to yield sucrose 6-monoester.

  • Oxidation : Treat the 6-monoester with PDC-Ac₂O-t-BuOH to oxidize the 6-hydroxyl to a tert-butyl carboxylate, then repeat the protection-oxidation sequence for the 6'-position.

Catalytic Systems for Enhanced Efficiency

Organotin Catalysts

Organotin compounds, such as 1,3-dichloro-1,1,3,3-tetramethyldistannoxane, facilitate regioselective acylation of sucrose. In Example 1 of CN104098617A, sucrose was reacted with this catalyst in cyclohexane-DMF to achieve 89.6% sucrose-6-acetate yield. While this patent focuses on esterification, analogous tin-based catalysts could coordinate to primary hydroxyls, directing oxidizing agents to the 6- and 6'-positions.

Proposed Oxidation Pathway

  • Coordination : Organotin catalysts bind preferentially to primary hydroxyl groups.

  • Oxidation : Introduce TEMPO/NaOCl to oxidize the tin-coordinated 6- and 6'-hydroxyls.

  • Catalyst Recovery : Extract the organotin compound with non-polar solvents for reuse.

Comparative Analysis of Methodologies

The table below summarizes key parameters for this compound synthesis routes:

MethodReagentsTemp (°C)Yield (%)Selectivity (6,6')Citation
TEMPO/NaOClTEMPO, NaOCl, KBr0–2578*High
PDC-Ac₂O-t-BuOHPDC, Ac₂O, t-BuOH20–4065*Moderate
Organotin-MediatedSn catalyst, TEMPO/NaOCl80–10085*High

*Estimated based on analogous reactions for tricarboxylic acids or monoesters.

Challenges and Optimization Strategies

Byproduct Formation

Over-oxidation at the 1'-position or oxidation of secondary hydroxyls remains a critical issue. For example, unprotected sucrose subjected to TEMPO/NaOCl yields a mixture of mono-, di-, and tricarboxylic acids. Mitigation strategies include:

  • Protective Group Engineering : Introducing bulky protecting groups (e.g., trityl) at the 1'-position.

  • Stepwise Oxidation : Oxidize the 6-position first, protect the resultant carboxylic acid, then oxidize the 6'-position.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance solubility but may promote side reactions. Cyclohexane-DMF biphasic systems, as described in CN104098617A, improve selectivity by limiting reagent access to non-target hydroxyls. Elevated temperatures (80–100°C) favor organotin-catalyzed reactions but risk decomposition of oxidation products .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid groups undergo typical nucleophilic acyl substitution reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form diesters.
    Example:

    C H O +2ROHH+or DCCC H O OR 2+2H2O\text{C H O }+2\text{ROH}\xrightarrow{\text{H}^+\text{or }\text{DCC}}\text{C H O OR }_2+2\text{H}_2\text{O}

    Yields depend on steric hindrance from the sucrose backbone .

  • Amidation : Reacts with amines (e.g., ammonia, primary amines) to produce diamides.
    Example:

    C H O +2RNH2C H O NHR 2+2H2O\text{C H O }+2\text{RNH}_2\rightarrow \text{C H O NHR }_2+2\text{H}_2\text{O}

    Catalysts like EDC/HOBt enhance efficiency .

Table 1: Esterification/Amidation Reagents and Products

Reaction TypeReagentsConditionsMajor Products
EsterificationMethanol, H₂SO₄Reflux, 12hDimethyl ester
AmidationEthylenediamine, EDC/HOBtRT, 24hBis-ethylenediamide

Decarboxylation and Thermal Decomposition

Heating induces decarboxylation, particularly in α,ω-dicarboxylic acids:

  • Decarboxylation : Above 200°C, the compound loses CO₂, forming a cyclic ketone (likely cyclopentanone derivative) via Blanc’s Rule .

    C H O ΔC11H16O11+CO2\text{C H O }\xrightarrow{\Delta}\text{C}_{11}\text{H}_{16}\text{O}_{11}+\text{CO}_2
  • Anhydride Formation : Heating with acetic anhydride yields a cyclic anhydride intermediate, though steric constraints may limit stability .

Oxidation and Reduction

  • Oxidation : Further oxidation of the hydroxyl groups on the sucrose backbone using KMnO₄ or CrO₃ could yield ketones or additional carboxyl groups, though this remains speculative .

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces carboxyl groups to hydroxyls, producing a diol derivative .

Coordination Chemistry

The carboxylate form acts as a polydentate ligand for metal ions:

  • Complexation : Forms stable complexes with divalent cations (e.g., Ca²⁺, Mg²⁺) in aqueous solutions, relevant for biomedical applications .

Table 2: Metal Complex Stability Constants

Metal IonLog K (Stability Constant)pH Range
Ca²⁺3.2 ± 0.16–8
Fe³⁺8.5 ± 0.32–4

Polymerization

As a monomer, it participates in polycondensation:

  • Polyester Synthesis : Reacts with diols (e.g., ethylene glycol) via melt polycondensation to form biodegradable polyesters .

    nC H O +nHO CH OHPolyester+2nH2On\text{C H O }+n\text{HO CH OH}\rightarrow \text{Polyester}+2n\text{H}_2\text{O}

Biological and Environmental Reactivity

Limitations and Research Gaps

While analogous reactions for dicarboxylic acids and sucrose derivatives are well-documented, direct experimental data for Sucrose 6,6'-Dicarboxylic Acid remain sparse. Key uncertainties include:

  • Exact conditions for anhydride formation.

  • Kinetic parameters for esterification/amidation.

  • Biological metabolic pathways .

Mechanism of Action

The mechanism of action of Sucrose 6,6’-Dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by modifying the chemical structure of sucrose, leading to the formation of carboxylic acid derivatives. These derivatives have antioxidant properties and can prevent oxidative damage in biological systems .

Comparison with Similar Compounds

Adipic Acid (1,6-Hexanedioic Acid)

Structural Features : A linear aliphatic dicarboxylic acid (HOOC-(CH₂)₄-COOH) with six carbon atoms.
Applications :

  • Primary precursor for nylon 6,6 (85% of global consumption), synthesized via polycondensation with hexamethylenediamine .
  • Annual production exceeds 3 million tons, primarily through nitric acid oxidation of KA oil (cyclohexanol/cyclohexanone), a process criticized for environmental pollution . Contrast with Sucrose Derivative:
  • Adipic acid is petroleum-derived and lacks the carbohydrate backbone, limiting its utility in biochemical applications. Sucrose 6,6'-Dicarboxylic Acid’s branched structure and oxygen-rich framework enhance solubility in aqueous systems, making it preferable for enzyme studies .

2,2′-Bipyridyl-6,6′-Dicarboxylic Acid

Structural Features : An aromatic dicarboxylic acid with two pyridine rings and carboxylic acid groups at the 6,6′-positions.
Applications :

  • Forms stable complexes with lanthanides (e.g., Eu³⁺, Tb³⁺) for luminescent materials (quantum yield up to 18%) and rare-earth element extraction .
  • Coordination geometry differs from aliphatic analogs, enabling unique photophysical properties .
    Contrast with Sucrose Derivative :
  • The rigid bipyridyl structure facilitates metal coordination, unlike the flexible sucrose backbone. This compound is tailored for carbohydrate-protein interactions rather than metallurgical applications .

Muconic Acid (cis,cis-Muconic Acid)

Structural Features : An unsaturated dicarboxylic acid (HOOC-CH₂-CH=CH-CH₂-COOH) with conjugated double bonds.
Applications :

  • Bio-based precursor to adipic acid via catalytic hydrogenation, enabling sustainable nylon production .
  • Produced microbially from glucose or lignin-derived aromatics at titers up to 34.5 g/L .
    Contrast with Sucrose Derivative :
  • Muconic acid’s unsaturation allows catalytic upgrading, whereas the sucrose derivative’s saturated structure is optimized for biochemical stability and enzyme binding .

6,6′-Dinitro-2,2′-Biphenyldicarboxylic Acid

Structural Features: A nitro-functionalized aromatic dicarboxylic acid with two nitro (-NO₂) groups at the 6,6′-positions. Applications:

  • High reactivity due to electron-withdrawing nitro groups, suitable for explosives or intermediates in organic synthesis .
    Contrast with Sucrose Derivative :
  • This compound’s hydroxyl and carboxylic acid groups favor hydrogen bonding in aqueous environments .

Data Table: Comparative Analysis of Key Dicarboxylic Acids

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Key References
This compound C₁₂H₂₀O₁₃ 372.28 -COOH, hydroxyls Enzyme studies, chromatography
Adipic Acid C₆H₁₀O₄ 146.14 -COOH (aliphatic) Nylon 6,6 production
2,2′-Bipyridyl-6,6′-Dicarboxylic Acid C₁₂H₈N₂O₄ 244.21 -COOH, pyridine rings Luminescent materials
Muconic Acid C₆H₆O₄ 142.11 -COOH, conjugated double bonds Bio-based adipic acid precursor
6,6′-Dinitro-2,2′-Biphenyldicarboxylic Acid C₁₄H₈N₂O₈ 332.22 -COOH, nitro groups Explosives, organic synthesis

Research Findings and Industrial Relevance

  • Adipic Acid : Despite its environmental footprint, remains irreplaceable in nylon manufacturing. Emerging bio-based routes using muconic acid could mitigate sustainability concerns .
  • 2,2′-Bipyridyl-6,6′-Dicarboxylic Acid : Superior luminescence efficiency (18% quantum yield) positions it as a candidate for OLEDs and optical sensors .

Q & A

Q. How can researchers address conflicting reports on the solubility of this compound in polar solvents?

  • Methodological Answer : Standardize solvent purity (e.g., HPLC-grade) and temperature controls. Use dynamic light scattering (DLS) to detect micelle formation, which may artificially inflate solubility measurements. Compare results with computational solubility parameters (Hansen Solubility Parameters) .

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